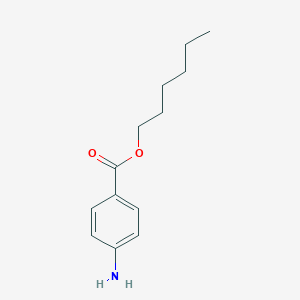

Hexyl 4-aminobenzoate

描述

Hexyl 4-aminobenzoate, also known as para-aminobenzoic acid or PABA, is an organic compound that is slightly soluble in water . It consists of a benzene ring substituted with amino and carboxyl groups . It is extensively used in personal care products to prevent sunburn, skin aging, skin cancer, and photodegradation caused by UV filter radiation .

Synthesis Analysis

The synthesis of Hexyl 4-aminobenzoate involves a three-step process: alkylation, esterification, and alkylation . The organisms biosynthesizing PABA obtain it from chorismate by a reaction catalysed by 4-amino-4-deoxychorismate synthase .Molecular Structure Analysis

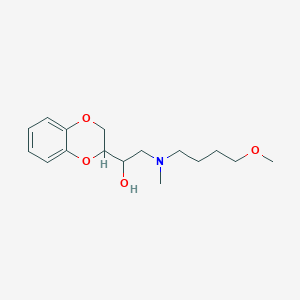

The molecular structure of Hexyl 4-aminobenzoate consists of a central triazine ring that acts like a linker for three 2-ethylhexyl 4-aminobenzoate fragments . Its formula is C13H19NO2 and it has a molecular weight of 221.2955 .Chemical Reactions Analysis

Hexyl 4-aminobenzoate affords an electroactive conducting copolymer with o-anisidine, via an electrochemical synthesis employing cyclic voltammetry . It also has the ability to absorb, reflect, and scatter ultraviolet (UV) radiation .Physical And Chemical Properties Analysis

Hexyl 4-aminobenzoate is a white solid, although commercial samples can appear gray . It has a fusion temperature of 334 K .科学研究应用

Synthesis and Optical Properties of Polymers

Takagi et al. (2013) discussed the synthesis of polymers containing phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate, demonstrating their potential in the field of polymer chemistry and materials science for developing materials with unique optical properties (Takagi, Nobuke, Nishikawa, & Yamakado, 2013).

Biotechnological Applications in Various Industries

Wang et al. (2018) reviewed the use of 4-Hydroxybenzoic acid, a related compound, in the biosynthesis of high-value bioproducts, hinting at the potential applications of hexyl 4-aminobenzoate in similar biotechnological processes across industries like food, cosmetics, and pharmacy (Wang, Bilal, Hu, Wang, & Zhang, 2018).

Medical Applications and Biochemical Analysis

Bando et al. (1990) developed a method for the determination of 4-aminobenzoic acid in urine, highlighting its importance in medical diagnostics and biochemical analysis (Bando, Ogawa, Tsuji, & Sasaoka, 1990).

Environmental and Safety Studies

Li et al. (2017) investigated the environmental behavior of Ethyl-4-aminobenzoate, a compound similar to hexyl 4-aminobenzoate, indicating the relevance of such studies in assessing the environmental impact and safety of chemical compounds (Li, Sang, Chow, Law, Guo, & Leung, 2017).

Drug Development and Pharmaceutical Applications

Sanphui et al. (2015) utilized 4-aminobenzoic acid in the development of cocrystals and salts to modify the mechanical properties of pharmaceutical crystals, indicating the potential use of hexyl 4-aminobenzoate in similar applications (Sanphui, Mishra, Ramamurty, & Desiraju, 2015).

安全和危害

Hexyl 4-aminobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

属性

IUPAC Name |

hexyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIGKXXCHKVGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871957 | |

| Record name | Hexyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779259 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Hexyl 4-aminobenzoate | |

CAS RN |

13476-55-6 | |

| Record name | Benzoic acid, 4-amino-, hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013476556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

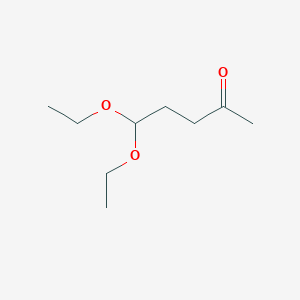

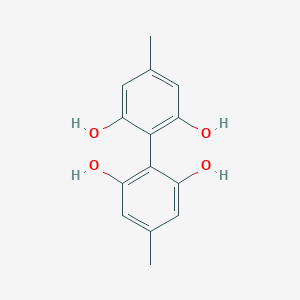

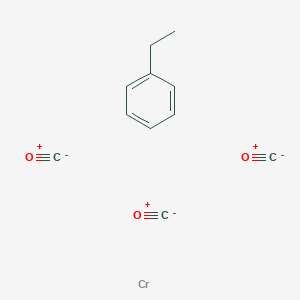

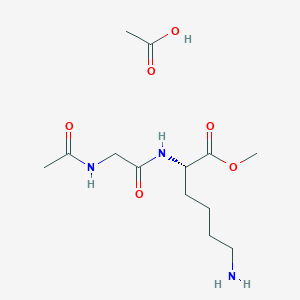

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

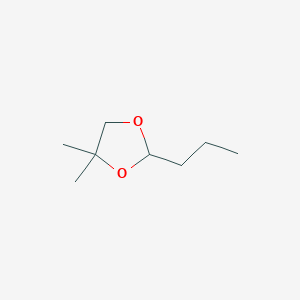

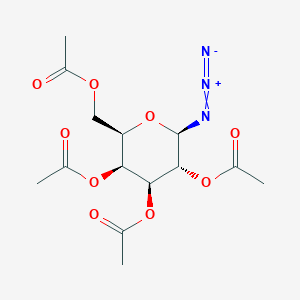

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。